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Compound of Interest

Compound Name: JNJ-40068782

Cat. No.: B15617997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of

JNJ-40068782, a potent, selective, and systemically active positive allosteric modulator (PAM)

of the metabotropic glutamate receptor 2 (mGlu2). This document details its mechanism of

action, binding characteristics, and effects in both in vitro and in vivo models, presenting a

comprehensive overview for researchers in neuroscience and drug development.

Core Pharmacological Data
The following tables summarize the key quantitative data defining the pharmacological profile

of JNJ-40068782.

Table 1: In Vitro Potency and Binding Affinity of JNJ-40068782
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Parameter Assay
Species/Cell
Line

Value Reference

EC50

[35S]GTPγS

Binding

(potentiation of

EC20 glutamate)

Human

recombinant

mGlu2 receptors

143 nM [1]

KD

[3H]JNJ-

40068782

Radioligand

Binding

Human

recombinant

mGlu2 receptors

(CHO cells)

~10 nM [1]

KD

[3H]JNJ-

40068782

Radioligand

Binding

Rat brain ~10 nM [1]

Table 2: In Vivo Efficacy of JNJ-40068782

Model Species Endpoint
Route of
Administrat
ion

ED50 /
Lowest
Active Dose

Reference

Phencyclidine

-induced

Hyperlocomot

ion

Mouse

Reversal of

hyperlocomot

ion

s.c. 5.7 mg/kg [1]

Sleep-Wake

Organization
Rat

Decrease in

REM sleep
p.o. 3 mg/kg [1]

Mechanism of Action: Positive Allosteric Modulation
of mGlu2
JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. This means it

does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but
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to a distinct allosteric site on the receptor. By binding to this allosteric site, JNJ-40068782
enhances the receptor's response to glutamate. In functional assays, this is observed as a

leftward and upward shift in the glutamate concentration-response curve, indicating both

increased potency and efficacy of the natural ligand.[1]

Signaling Pathway of mGlu2 Receptor Activation
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o

subunit. Upon activation by glutamate, and potentiation by JNJ-40068782, the following

signaling cascade is initiated:
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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